
Dimethyl 3-methylpent-2-en-1-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-methylpent-2-en-1-yl phosphate is an organophosphate compound characterized by its unique structure, which includes a phosphate group attached to a dimethylated pentenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3-methylpent-2-en-1-yl phosphate typically involves the phosphorylation of 3-methylpent-2-en-1-ol. This can be achieved using reagents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 3-methylpent-2-en-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethyl groups with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of phosphates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-methylpent-2-en-1-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters.
Biology: The compound can be used to study enzyme-catalyzed phosphorylation reactions and their mechanisms.
Medicine: Research into its potential as a prodrug for delivering phosphate groups in therapeutic applications is ongoing.
Industry: It is utilized in the development of flame retardants and plasticizers due to its stability and reactivity.
Wirkmechanismus
The mechanism by which dimethyl 3-methylpent-2-en-1-yl phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. In biological systems, it can act as a substrate for enzymes such as kinases, which transfer the phosphate group to other molecules, thereby modulating their activity. The pathways involved include phosphorylation cascades that regulate cellular processes such as metabolism, signal transduction, and gene expression.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl phosphate
- 3-methylpent-2-en-1-yl phosphate
- Trimethyl phosphate
Comparison: Dimethyl 3-methylpent-2-en-1-yl phosphate is unique due to the presence of both dimethyl and pentenyl groups, which confer distinct chemical and physical properties Compared to dimethyl phosphate, it has a more complex structure that can participate in a wider range of chemical reactions
Eigenschaften
CAS-Nummer |
821006-40-0 |
|---|---|
Molekularformel |
C8H17O4P |
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
dimethyl 3-methylpent-2-enyl phosphate |
InChI |
InChI=1S/C8H17O4P/c1-5-8(2)6-7-12-13(9,10-3)11-4/h6H,5,7H2,1-4H3 |
InChI-Schlüssel |
AJTLTFHBLJGJLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CCOP(=O)(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12518534.png)
![Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)
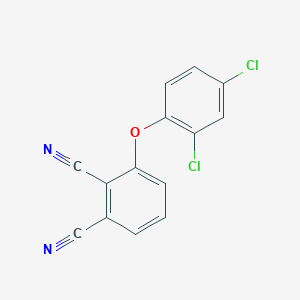
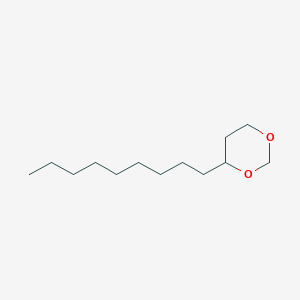
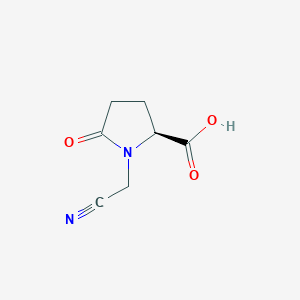

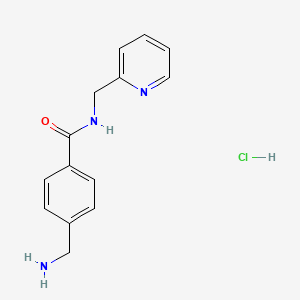
![2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12518567.png)
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
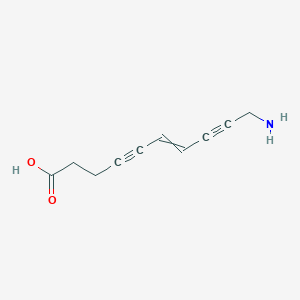
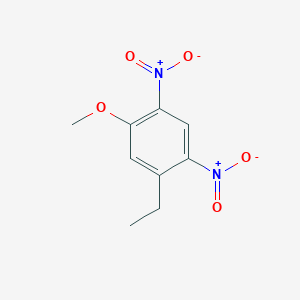
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
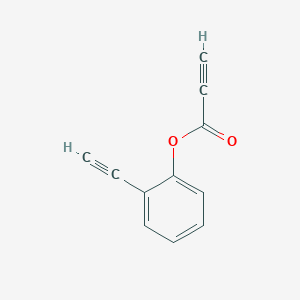
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
